Ethylammonium

Perovskite Photovoltaics Defect Passivation Surface Treatment

Ethylammonium (EA⁺, CAS 22113-86-6) is a critical A-site cation for advanced perovskite engineering. Its ionic radius (2.74 Å) uniquely stabilizes the cubic phase in CsPbBr₃ at up to 65% Cs⁺ doping—unattainable with formamidinium—while boosting PCE to 22.3% and retaining 95% efficiency after 550 h. Choose EA⁺ for precise Goldschmidt tolerance tuning and superior defect passivation over methylammonium or guanidinium. Ideal for high-stability solar cells, X-ray detectors, and green LEDs. Bulk and custom purity options available for industrial R&D.

Molecular Formula C2H8N2O3
Molecular Weight 108.1 g/mol
CAS No. 22113-86-6
Cat. No. B1618946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylammonium
CAS22113-86-6
Molecular FormulaC2H8N2O3
Molecular Weight108.1 g/mol
Structural Identifiers
SMILESCCN.[N+](=O)(O)[O-]
InChIInChI=1S/C2H7N.HNO3/c1-2-3;2-1(3)4/h2-3H2,1H3;(H,2,3,4)
InChIKeyNWMKOQWBSZQAMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylammonium (CAS 22113-86-6) for Perovskite Research: Property and Procurement Baseline


Ethylammonium (CH₃CH₂NH₃⁺, EA) is a monovalent organic cation, primarily encountered as a salt (e.g., ethylammonium nitrate, bromide, or iodide) for perovskite solar cell research. As a protic ionic liquid, EA nitrate was historically the first room-temperature ionic liquid (m.p. ~12°C) [1]. In modern materials science, EA⁺ functions as an A-site cation in hybrid organic-inorganic perovskites, where its ionic radius of 2.74 Å distinguishes it from smaller analogs like methylammonium (MA⁺, 2.17 Å) and formamidinium (FA⁺) [2]. This larger size enables unique lattice tuning, cubic phase stabilization, and defect passivation [3].

Ethylammonium Procurement Guide: Why In-Class Cation Substitution Compromises Perovskite Performance


In perovskite engineering, cations are not interchangeable commodities. The precise ionic radius and hydrogen-bonding network dictate the Goldschmidt tolerance factor, which governs phase stability and optoelectronic properties. Ethylammonium (EA⁺, 2.74 Å) is significantly larger than methylammonium (MA⁺, 2.17 Å) [1]. Replacing EA⁺ with a smaller cation like MA⁺ or FA⁺ alters lattice strain, band gap, and defect tolerance [2]. For instance, while formamidinium may offer better humidity resistance, EA⁺ uniquely stabilizes the cubic phase in CsPbBr₃ alloys up to 65% Cs⁺ incorporation, versus FA⁺ which limits Cs⁺ to ~30% [3]. Substituting EA⁺ with guanidinium or imidazolium yields different passivation efficacy (22.3% vs. 22.1% or 21.0% PCE boost) [4]. These differences underscore why generic substitution without quantitative analysis fails.

Quantitative Differentiation of Ethylammonium (CAS 22113-86-6) for Scientific Procurement Decisions


Ethylammonium Passivation Efficiency vs. Guanidinium and Imidazolium in Perovskite Solar Cells

In a direct head-to-head surface treatment study on triple-cation perovskite films (FA/Cs/MA), ethylammonium iodide passivation increased the power conversion efficiency (PCE) from a 20.5% baseline to 22.3%, outperforming imidazolium iodide (22.1%) and guanidinium iodide (21.0%) [1]. The ethylammonium-treated devices retained 95% of initial efficiency after 550 hours under full sunlight with maximum power point tracking [1].

Perovskite Photovoltaics Defect Passivation Surface Treatment

Ethylammonium-Induced Cubic Phase Stabilization in CsPbBr₃ vs. Formamidinium

In Csx(EtNH₃)₁₋xPbBr₃ solid solutions, ethylammonium (EA) incorporation maintains a cubic crystal structure up to 65% Cs⁺ content [1]. In contrast, the widely used formamidinium (FA) cation is reported to stabilize only up to ~30% Cs⁺ before phase distortion occurs [1]. The EA-stabilized alloy exhibits a bandgap of 2.27 eV, nearly identical to pristine CsPbBr₃, and demonstrates high resistivity of 40.1 MΩ·cm [1].

Phase Stability All-Inorganic Perovskites CsPbBr₃

Ethylammonium Ionic Radius vs. Methylammonium: Impact on Perovskite Lattice Stability

First-principles calculations show that ethylammonium (EA⁺) has an ionic radius of 2.74 Å, which is 26% larger than that of methylammonium (MA⁺, 2.17 Å) [1]. This size difference shifts the Goldschmidt tolerance factor, enabling EA⁺ to fill the A-site cavity more effectively and suppress halide ion migration, a key degradation pathway [2]. While this is a class-level inference (size affects tolerance factor), the quantitative radius difference provides a design rationale.

Tolerance Factor Lattice Engineering Goldschmidt Rule

Ethylammonium Band Gap Tuning in MA₁₋ₓEAₓPbI₃ vs. MA-FA Mixed-Cation Perovskites

In MA₁₋ₓEAₓPbI₃ perovskites, the band gap slightly increases with EA content (x from 0.25 to 1.00), a trend that is qualitatively different from MA-FA mixed-cation systems where band gap changes are less monotonic [1]. While absolute band gap values are not directly compared, the differential behavior offers tunability. Additionally, EA-based 2D perovskites can exhibit a wide band gap range from 1.59 eV to 2.78 eV depending on composition [2].

Band Gap Engineering Optical Properties Mixed-Cation Perovskite

Target Application Scenarios for Ethylammonium (CAS 22113-86-6) in Perovskite R&D


High-Efficiency Perovskite Solar Cell Surface Passivation

In laboratories optimizing state-of-the-art perovskite solar cells, ethylammonium iodide is the preferred ammonium salt for interface defect passivation. Direct evidence shows it boosts power conversion efficiency to 22.3%, a quantifiable advantage over imidazolium and guanidinium alternatives [1]. The treatment also maintains 95% of initial efficiency after 550 hours of operational stress, demonstrating its value in stability-focused research [1].

Stabilization of Cubic CsPbBr₃ for Radiation Detection and Light Emission

Researchers developing all-inorganic CsPbBr₃ devices for X-ray detection or green LEDs should select ethylammonium bromide to preserve the cubic crystal phase. Quantitative data confirms EA stabilizes the cubic structure up to 65% Cs⁺, a level unattainable with formamidinium (limited to ~30%) [2]. This enables higher Cs⁺ doping for enhanced environmental stability without compromising the desired optoelectronic properties (bandgap remains 2.27 eV) [2].

Design of Stable Mixed-Cation Perovskites with Large Tolerance Factors

When engineering mixed-cation perovskites to suppress halide segregation and ion migration, ethylammonium's ionic radius of 2.74 Å (vs. 2.17 Å for methylammonium) provides a structural advantage [3]. Computational studies indicate this larger radius shifts the tolerance factor toward the ideal range, improving phase stability [3]. This makes EA⁺ a strategic additive for enhancing long-term device reliability.

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